molecular formula C5HBr2NS B3226491 2,4-Dibromothiophene-3-carbonitrile CAS No. 1256651-68-9

2,4-Dibromothiophene-3-carbonitrile

Cat. No.: B3226491
CAS No.: 1256651-68-9
M. Wt: 266.94 g/mol
InChI Key: MEGGHYWNWKHTDW-UHFFFAOYSA-N
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Description

2,4-Dibromothiophene-3-carbonitrile is an organic compound with the molecular formula C5HBr2NS and a molecular weight of 266.94 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a nitrile group in its structure makes it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromothiophene-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives. For instance, starting with 3-thiophenecarbonitrile, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process requires precise control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex thiophene derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromothiophene-3-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Used in the development of conductive polymers and organic semiconductors.

    Pharmaceuticals: Potential use in the synthesis of biologically active compounds.

    Agriculture: May be used in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2,4-Dibromothiophene-3-carbonitrile largely depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating bromine atoms. These functional groups facilitate various chemical transformations, making it a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromothiophene
  • 2,5-Dibromothiophene
  • 3,4-Dibromothiophene

Uniqueness

2,4-Dibromothiophene-3-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which provide distinct reactivity patterns compared to other dibromothiophene derivatives. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .

Properties

IUPAC Name

2,4-dibromothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2NS/c6-4-2-9-5(7)3(4)1-8/h2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGGHYWNWKHTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735823
Record name 2,4-Dibromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256651-68-9
Record name 2,4-Dibromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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